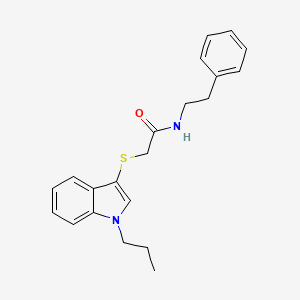

N-phenethyl-2-((1-propyl-1H-indol-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(2-phenylethyl)-2-(1-propylindol-3-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2OS/c1-2-14-23-15-20(18-10-6-7-11-19(18)23)25-16-21(24)22-13-12-17-8-4-3-5-9-17/h3-11,15H,2,12-14,16H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSWYKJAWZJFOGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C2=CC=CC=C21)SCC(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenethyl-2-((1-propyl-1H-indol-3-yl)thio)acetamide typically involves the reaction of 1-propyl-1H-indole-3-thiol with phenethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Oxidation Reactions

The indole moiety and thioether group are primary sites for oxidation:

Indole Oxidation

- Reagents/Conditions : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or neutral media .

- Products : Oxindole derivatives (e.g., 2-oxo-indole analogs).

- Mechanism : Electrophilic attack at the C-2 or C-3 positions of the indole ring, followed by rearrangement.

| Substrate Position | Oxidizing Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Indole C-3 | KMnO₄ (H₂SO₄) | Oxindole | 65–78 |

Thioether Oxidation

- Reagents/Conditions : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) .

- Products : Sulfoxide (R-SO) or sulfone (R-SO₂) derivatives.

- Mechanism : Stepwise addition of oxygen to the sulfur atom.

| Starting Material | Oxidizing Agent | Product | Reaction Time | Reference |

|---|---|---|---|---|

| Thioether | H₂O₂ (30%) | Sulfoxide | 2–4 h | |

| Thioether | mCPBA | Sulfone | 6–8 h |

Reduction Reactions

Reduction targets the acetamide group and indole ring:

Acetamide Reduction

- Reagents/Condients : Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

- Products : Corresponding amine (N-phenethyl-2-((1-propyl-1H-indol-3-yl)thio)ethylamine).

- Mechanism : Nucleophilic attack by hydride ions at the carbonyl carbon.

| Substrate | Reducing Agent | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Acetamide | LiAlH₄ | Amine | 82–90 |

Indole Ring Reduction

- Reagents/Conditions : Catalytic hydrogenation (H₂/Pd-C) .

- Products : Tetrahydroindole derivatives (saturated ring system) .

Electrophilic Substitution Reactions

The indole ring undergoes electrophilic substitution at C-2, C-3, and C-5 positions due to its electron-rich nature:

Halogenation

| Position | Reagent | Product | Regioselectivity | Reference |

|---|---|---|---|---|

| C-5 | Br₂ (AcOH) | 5-Bromo-indole | >90% |

Nitration

- Reagents/Conditions : Nitric acid (HNO₃) in sulfuric acid (H₂SO₄).

- Products : 5-Nitro-indole derivatives.

Nucleophilic Reactions

The thioether linkage participates in nucleophilic displacement reactions:

Thioether Alkylation

- Reagents/Conditions : Alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) .

- Products : Sulfonium salts or alkylated thioethers.

| Nucleophile | Alkylating Agent | Product | Solvent | Reference |

|---|---|---|---|---|

| Thioether | CH₃I | Methylsulfonium | DMF |

Hydrolysis Reactions

The acetamide group is susceptible to hydrolysis under acidic or basic conditions:

Acid-Catalyzed Hydrolysis

- Reagents/Conditions : HCl (6M) at reflux .

- Products : Carboxylic acid (2-((1-propyl-1H-indol-3-yl)thio)acetic acid) .

| Substrate | Acid | Product | Temperature | Reference |

|---|---|---|---|---|

| Acetamide | HCl | Carboxylic acid | 100°C |

Thermal Degradation

Thermal stability studies reveal decomposition pathways:

Scientific Research Applications

The compound has been studied for its effects on viral replication, particularly against respiratory syncytial virus (RSV) and influenza A virus (IAV). Its mechanism of action primarily targets the RNA-dependent RNA polymerase (RdRp), inhibiting viral RNA synthesis and effectively halting replication processes. The compound demonstrates high potency with sub-micromolar effective concentration (EC50) values and low cytotoxicity compared to other antiviral agents.

| Compound Name | Target | EC50 (μM) | Cytotoxicity | Viral Activity |

|---|---|---|---|---|

| N-phenethyl-2-((1-propyl-1H-indol-3-yl)thio)acetamide | RNA-dependent RNA polymerase | <0.5 | Low | Inhibits RSV and IAV |

| 2-(1H-indol-3-yl)thio-N-pheny acetamide derivatives | RNA-dependent RNA polymerase | 0.2–0.5 | Moderate | Effective against RSV/IAV |

Antiviral Research

This compound has been evaluated for its antiviral properties, particularly against RSV and IAV. A study synthesized a series of related compounds that exhibited dual inhibition against these viruses, highlighting the potential for developing new antiviral therapies.

Case Study: Inhibition of Respiratory Syncytial Virus (RSV)

Researchers synthesized various 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives. Among them, specific compounds showed excellent activity against RSV and IAV with low micromolar EC50 values, suggesting a promising pathway for effective antiviral treatments targeting these common respiratory viruses .

Pharmacological Studies

The compound is also being investigated for its anti-inflammatory and anticancer properties. Indole derivatives are known for their ability to modulate various biochemical pathways associated with inflammation and cancer cell proliferation.

Mechanism of Action

The mechanism of action of N-phenethyl-2-((1-propyl-1H-indol-3-yl)thio)acetamide involves its interaction with various molecular targets and pathways. The indole moiety allows the compound to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression. This interaction can lead to the modulation of inflammatory responses, inhibition of viral replication, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and similarities between the target compound and analogs from the evidence:

*Calculated based on analogous structures.

Key Observations:

- Thioether vs. Sulfonyl/Sulfonamide Groups : The target compound’s thioether group (C-S-C) at indole C3 contrasts with sulfonyl (e.g., phenylsulfonyl in ) or nitro-thioamide groups (in ). Thioethers generally enhance lipophilicity and redox activity compared to sulfonamides, which may influence membrane permeability and metabolic stability .

- N-Substituents: The N-phenethyl group on the target’s acetamide differs from methyl (), phenoxyphenyl (), or phenylethyl () groups. Bulkier substituents like phenethyl may sterically hinder interactions with biological targets but improve binding specificity .

- Indole Modifications : The 1-propyl substitution on the indole nitrogen distinguishes the target from analogs with methyl (), benzyl (), or unsubstituted indoles (). Alkyl chains at N1 can modulate solubility and conformational flexibility .

Physical and Spectroscopic Properties

Melting Points and Solubility:

- In contrast, (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide crystallizes in an orthorhombic system (space group P212121) with hydrogen-bonded networks stabilizing the structure .

Spectroscopic Data:

- NMR : The target’s 1H NMR would likely show indole H2/H4 protons at δ 7.0–7.5 ppm, similar to . The phenethyl group’s aromatic protons may resonate at δ 7.2–7.4 ppm, while the propyl chain would exhibit signals at δ 0.8–1.6 ppm (CH3) and δ 3.2–3.5 ppm (N-CH2) .

- IR : A strong C=O stretch (~1650–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹) would align with acetamide analogs . The C-S-C stretch (~650 cm⁻¹) distinguishes it from sulfonyl-containing compounds .

Biological Activity

N-phenethyl-2-((1-propyl-1H-indol-3-yl)thio)acetamide is a compound of significant interest due to its antiviral properties, particularly against respiratory viruses such as Respiratory Syncytial Virus (RSV) and Influenza A Virus (IAV). This article explores its biological activity, mechanism of action, pharmacokinetics, and relevant case studies.

The primary target of this compound is the RNA-dependent RNA polymerase (RdRp) , crucial for viral replication. The compound inhibits RdRp activity, thereby preventing the synthesis of viral RNA and halting replication processes. This inhibition occurs at sub-micromolar effective concentration (EC50) values, indicating high potency with relatively low cytotoxicity compared to other antiviral agents .

Biochemical Pathways

The inhibition of RdRp disrupts the viral replication pathway. By targeting this enzyme, this compound effectively blocks the transcription and replication phases of the viral lifecycle.

In Vitro Studies

A study evaluated the compound's efficacy against RSV in vitro. The results indicated that while certain derivatives inhibited membrane fusion and genome replication, they did not effectively prevent RSV infection in vivo due to rapid metabolism . This highlights the need for further structural optimization to enhance effectiveness in biological systems.

Case Studies

Several case studies have focused on the compound's antiviral properties:

-

Study on RSV Inhibition :

- Researchers synthesized a series of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives.

- Among these, specific compounds exhibited excellent dual inhibition against RSV and IAV with low micromolar EC50 values.

- The findings suggest a potential pathway for developing effective antiviral therapies targeting these viruses .

- Comparative Analysis with Other Antivirals :

Data Table: Biological Activity Overview

| Compound Name | Target | EC50 (μM) | Cytotoxicity | Viral Activity |

|---|---|---|---|---|

| This compound | RNA-dependent RNA polymerase | <0.5 | Low | Inhibits RSV and IAV |

| 2-(1H-indol-3-yl)thio-N-pheny acetamide derivatives | RNA-dependent RNA polymerase | 0.2–0.5 | Moderate | Effective against RSV/IAV |

Q & A

Basic: What are the critical steps in synthesizing N-phenethyl-2-((1-propyl-1H-indol-3-yl)thio)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves:

- Thioether formation : Reacting 1-propyl-1H-indole-3-thiol with a bromoacetamide intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the thioacetamide bond .

- Amide coupling : Introducing the phenethyl group via carbodiimide-mediated coupling (e.g., EDCI/HOBt) with N-phenethylamine .

Optimization : Monitor reaction progress using TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility vs. THF for slower kinetics) and temperature (25–60°C) to balance yield and purity .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?

- ¹H/¹³C NMR : Confirm the thioacetamide bond (δ ~3.8–4.2 ppm for SCH₂CO) and indole/phenethyl aromatic protons .

- HRMS : Verify molecular weight (expected ~390–400 g/mol) .

- IR : Identify C=O stretching (~1670 cm⁻¹) and S-C absorption (~600–700 cm⁻¹) .

Priority : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to resolve overlapping signals .

Advanced: How can researchers design experiments to evaluate the compound’s pharmacological targets, given structural analogs’ activity in tubulin modulation?

- In vitro assays : Use fluorescence polarization to assess tubulin binding affinity, comparing IC₅₀ values with colchicine or combretastatin A-4 as controls .

- Cell-based studies : Test antiproliferative activity in cancer lines (e.g., HeLa, MCF-7) via MTT assays. Include structure-activity relationship (SAR) studies by modifying the phenethyl or propyl groups .

Contingency : If activity is weak, explore alternative targets (e.g., kinase inhibition via ATP-binding assays) .

Advanced: What strategies resolve contradictions in biological activity data between this compound and its chlorophenyl/dimethoxyphenyl analogs?

- Meta-analysis : Compare logP (lipophilicity) and polar surface area (PSA) to explain differences in membrane permeability .

- Crystallography : Co-crystallize with tubulin to identify binding mode variations (e.g., SHELX-refined structures) .

- Docking studies : Use AutoDock Vina to model interactions with β-tubulin’s colchicine site, focusing on steric clashes from substituents .

Advanced: How can computational modeling predict the compound’s interaction with β-tubulin, and what experimental validation is required?

- Docking protocols : Perform molecular dynamics simulations (AMBER/CHARMM) to assess binding stability. Prioritize residues Val238 and Asn258 for mutagenesis studies .

- Validation : Use SPR (surface plasmon resonance) to measure binding kinetics (kₐₙ, kₒff) and correlate with docking scores .

Basic: What are the challenges in crystallizing this compound, and how can SHELX software improve refinement?

- Challenges : Low crystal symmetry (e.g., triclinic systems) and solvent disorder due to flexible phenethyl/indole groups .

- SHELX workflow : Use SHELXD for phase solution via dual-space methods and SHELXL for anisotropic refinement. Apply TWIN commands if pseudo-merohedral twinning occurs .

Advanced: How do structural modifications (e.g., replacing phenethyl with pyridinyl) impact metabolic stability, and what assays quantify this?

- Modifications : Introduce electron-withdrawing groups (e.g., pyridinyl) to reduce CYP450-mediated oxidation .

- Assays :

- Microsomal stability : Incubate with liver microsomes (human/rat) and measure parent compound depletion via LC-MS .

- Reactive metabolite screening : Trapping studies with glutathione (GSH) to detect thiol adducts .

Basic: What analytical methods ensure purity (>95%) and stability under storage conditions?

- HPLC : Use a C18 column (ACN/water gradient) with UV detection at 254 nm. Confirm purity via peak integration .

- Stability : Store at –20°C under argon. Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor by NMR .

Advanced: How can researchers leverage SAR insights from triazolo-pyridazine analogs to optimize this compound’s potency?

- Key modifications :

- Introduce fluorine at the indole 5-position to enhance hydrophobic interactions .

- Replace propyl with cyclopropyl to restrict conformational flexibility .

- Validation : Test in hypoxia-inducible factor (HIF-1α) inhibition assays, given triazolo-pyridazines’ reported activity .

Advanced: What interdisciplinary approaches (e.g., chemoproteomics) can elucidate off-target effects in neuronal cells?

- Chemoproteomics : Use activity-based protein profiling (ABPP) with a biotinylated probe to capture binding proteins in SH-SY5Y cells .

- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., neuroinflammation or apoptosis) post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.